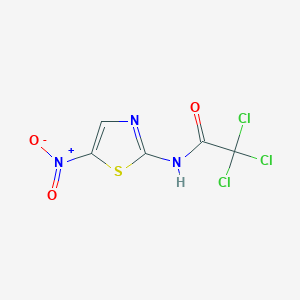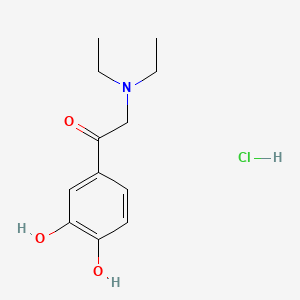
2,6-Dimethyl-naphthalen-1-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-naphthalen-1-ylamine is an organic compound with the molecular formula C12H13N It belongs to the class of aromatic amines, characterized by the presence of an amine group attached to a naphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-naphthalen-1-ylamine typically involves the alkylation of naphthalene derivatives. One common method is the Friedel-Crafts alkylation, where naphthalene is reacted with methyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting dimethyl-naphthalene is then subjected to amination reactions to introduce the amine group.
Another approach involves the direct amination of 2,6-dimethylnaphthalene using ammonia or amines under high temperature and pressure conditions, often in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient conversion rates. The use of automated reactors and real-time monitoring systems helps in maintaining consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-naphthalen-1-ylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the amine group to other functional groups such as imines or amides. Reducing agents like lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various substituents. Halogenation, nitration, and sulfonation are typical examples.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Naphthoquinones and other oxidized derivatives.
Reduction: Imines, amides, and other reduced forms.
Substitution: Halogenated, nitrated, or sulfonated naphthalene derivatives.
Scientific Research Applications
2,6-Dimethyl-naphthalen-1-ylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the production of dyes, pigments, and pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It is used in the study of enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the manufacture of high-performance materials, including polymers and resins. It is also used in the production of specialty chemicals and additives.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-naphthalen-1-ylamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.
In chemical reactions, the amine group can act as a nucleophile, participating in various substitution and addition reactions. The presence of methyl groups on the naphthalene ring can affect the compound’s reactivity and stability.
Comparison with Similar Compounds
2,6-Dimethyl-naphthalen-1-ylamine can be compared with other similar compounds such as:
2,6-Dimethylnaphthalene: Lacks the amine group, making it less reactive in certain types of chemical reactions.
1,6-Dimethyl-naphthalen-2-ylamine: Positional isomer with different reactivity and properties.
2,6-Dimethyl-aniline: Similar structure but with a benzene ring instead of a naphthalene ring, leading to different chemical behavior.
Properties
CAS No. |
116530-20-2 |
|---|---|
Molecular Formula |
C12H13N |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
2,6-dimethylnaphthalen-1-amine |
InChI |
InChI=1S/C12H13N/c1-8-3-6-11-10(7-8)5-4-9(2)12(11)13/h3-7H,13H2,1-2H3 |
InChI Key |
QZTOWNGXBZSHHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(C=C2)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 2-{3-(4-butoxybenzoyl)-4-hydroxy-2-[3-methoxy-4-(pentyloxy)phenyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12005839.png)
![ethyl (2E)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12005846.png)




![N'-[(E)-biphenyl-4-ylmethylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12005879.png)



![N-[3-[(7-chloro-1-hydroxyquinolin-4-ylidene)amino]propyl]octan-1-amine](/img/structure/B12005899.png)

